Atovaquone-d5

Description

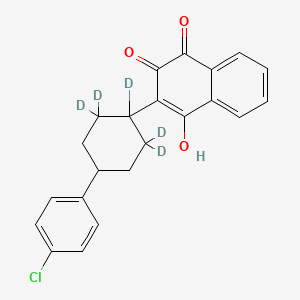

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-YNUDWXFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675642 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217612-80-0 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atovaquone-d5 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and biological mechanism of Atovaquone-d5. The information is curated for professionals in research and drug development, with a focus on data-driven insights and experimental methodologies.

Chemical Properties and Structure

This compound is the deuterated analog of Atovaquone, a hydroxynaphthoquinone antimicrobial agent. The incorporation of five deuterium atoms into the cyclohexyl ring offers a valuable tool for various research applications, particularly in pharmacokinetic studies as an internal standard.

Chemical Structure

The chemical structure of this compound is characterized by a naphthoquinone core linked to a deuterated 4-(4-chlorophenyl)cyclohexyl group.

IUPAC Name: 3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione

SMILES: [2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]

InChI: InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1] |

| Molecular Weight | 371.87 g/mol | [1] |

| Exact Mass | 371.1336559 Da | |

| CAS Number | 1329792-63-3 | [1] |

| Physical State | Solid (presumed based on storage information) | N/A |

| Solubility | Poor water solubility | |

| Synonyms | Atavaquone-d5, Mepron-d5, Wellvone-d5 | [1][2] |

Mechanism of Action

Atovaquone, and by extension this compound, exerts its antimicrobial effect by targeting the mitochondrial electron transport chain. Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III).

This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration. The consequences of this disruption are twofold:

-

Collapse of Mitochondrial Membrane Potential: The inhibition of the electron transport chain leads to a breakdown of the electrochemical gradient across the inner mitochondrial membrane.

-

Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone, a substrate for dihydroorotate dehydrogenase (DHODH), is blocked. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA precursors.

The dual impact of mitochondrial dysfunction and nucleotide starvation ultimately leads to the death of the susceptible organism.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways affected by Atovaquone.

Caption: Atovaquone's inhibition of the Cytochrome bc1 complex.

Caption: Atovaquone's impact on pyrimidine biosynthesis.

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is a composite of several published methods for Atovaquone synthesis and should be optimized for specific laboratory conditions.

Materials:

-

2-Chloro-1,4-naphthoquinone

-

trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Acetonitrile

-

Water

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Coupling Reaction:

-

In a reaction vessel, dissolve 2-chloro-1,4-naphthoquinone and trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid in a mixture of acetonitrile and water.

-

Add silver nitrate and ammonium persulfate to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude intermediate, 2-[trans-4-(4-chlorophenyl)cyclohexyl-d5]-3-chloro-1,4-naphthoquinone.

-

-

Hydrolysis:

-

Dissolve the crude intermediate in methanol.

-

Add a solution of potassium hydroxide in water to the methanolic solution.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and dry.

-

Purification

Recrystallization:

The primary method for the purification of Atovaquone and its analogs is recrystallization.[3][5][6]

-

Dissolve the crude this compound in a minimal amount of hot acetonitrile.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC):

-

An HPLC method can be developed to assess the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed using a UV detector at a wavelength of approximately 250 nm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 372.1.

-

For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed. Based on data for Atovaquone-d4, the quantifier transition is m/z 371.1 → 343.1 and the qualifier transition is m/z 371.1 → 203.1.[7] These transitions would be expected to be similar for this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

-

In the ¹H NMR spectrum, the signals corresponding to the deuterated positions on the cyclohexyl ring will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated Atovaquone.

-

The ¹³C NMR spectrum will show the signals for all carbon atoms, but the signals for the deuterated carbons may be broadened or show altered splitting patterns due to the deuterium coupling.

-

Conclusion

This technical guide provides a foundational understanding of the chemical and biological properties of this compound. The detailed information on its structure, mechanism of action, and experimental protocols is intended to support researchers and drug development professionals in their work with this important deuterated compound. The provided visualizations offer a clear representation of its biological activity, further aiding in the comprehension of its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [ppj.org.ly]

- 5. EP2213647A1 - Novel crystalline forms of atovaquone - Google Patents [patents.google.com]

- 6. EP2160376A2 - Novel crystalline forms of atovaquone - Google Patents [patents.google.com]

- 7. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Atovaquone in Parasites

Audience: Researchers, scientists, and drug development professionals.

Abstract: Atovaquone is a broad-spectrum antiparasitic agent with potent activity against various pathogens, including Plasmodium species, Pneumocystis jirovecii, and Toxoplasma gondii. Its efficacy stems from a highly specific interaction with the parasite's mitochondrial electron transport chain. This document provides a detailed examination of the molecular mechanism of action of Atovaquone, the downstream cellular consequences, the basis for its selective toxicity, and the mechanisms of resistance. It also includes quantitative data on its activity and detailed protocols for key experimental assays used to elucidate its function. The deuterated form, Atovaquone-d5, is frequently used as an internal standard in pharmacokinetic studies; its fundamental mechanism of action is identical to that of Atovaquone.

Core Mechanism: Inhibition of the Cytochrome bc₁ Complex

Atovaquone is a structural analog of ubiquinone (coenzyme Q10), a mobile electron carrier within the inner mitochondrial membrane.[1][2] The primary molecular target of Atovaquone is the cytochrome bc₁ complex (also known as Complex III) of the mitochondrial electron transport chain (ETC).[3][4][5]

Specifically, Atovaquone acts as a competitive inhibitor, binding to the ubiquinol oxidation (Qₒ) site on the cytochrome b subunit of the bc₁ complex.[6][7][8] This binding physically obstructs the docking of ubiquinol, thereby halting the transfer of electrons to the subsequent carrier, cytochrome c.[4][9][10] This blockade of the electron flow is the foundational event in Atovaquone's parasiticidal activity.

References

- 1. Atovaquone - Wikipedia [en.wikipedia.org]

- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 5. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Atovaquone-d5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of Atovaquone-d5, a deuterated analog of the antiprotozoal drug Atovaquone. This isotopically labeled compound is a critical tool in pharmacokinetic studies and serves as an internal standard for quantitative bioanalysis. This guide details a plausible synthetic pathway, experimental protocols, and relevant analytical data.

Introduction to Atovaquone and its Deuterated Analog

Atovaquone, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, is a potent inhibitor of the mitochondrial electron transport chain in parasites. It is widely used in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP), toxoplasmosis, and malaria.

The synthesis of this compound, where five hydrogen atoms on the cyclohexyl ring are replaced by deuterium, provides a stable isotope-labeled version of the drug. The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for pharmacokinetic and metabolic studies. The IUPAC name for this compound is 3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be logically achieved by preparing a deuterated version of the key intermediate, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, followed by its coupling with 2-hydroxy-1,4-naphthoquinone or a derivative thereof. A plausible multi-step synthesis is outlined below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, albeit proposed, methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations for similar non-deuterated compounds.

Synthesis of trans-4-(4-Chlorophenyl)cyclohexane-d5-carboxylic acid

Step 1: Synthesis of 4-(4-Chlorophenyl)cyclohexene

Step 2: Catalytic Deuteration of 4-(4-Chlorophenyl)cyclohexene

This step introduces the deuterium atoms onto the cyclohexyl ring.

-

Reaction: In a high-pressure reaction vessel, dissolve 4-(4-chlorophenyl)cyclohexene (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Purge the vessel with deuterium gas (D₂) and then pressurize to approximately 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by GC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the deuterium gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude deuterated cyclohexane derivative. The syn-addition of deuterium across the double bond is the expected stereochemical outcome[1].

Step 3: Oxidation to trans-4-(4-Chlorophenyl)cyclohexane-d5-carboxylic acid

-

Reaction: Dissolve the deuterated cyclohexane derivative from the previous step in a mixture of acetone and water.

-

Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress can be monitored by TLC.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture and wash the precipitate with acetone.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis of this compound

This final coupling step is based on a well-established procedure for the synthesis of Atovaquone[2].

-

Reaction: To a solution of trans-4-(4-chlorophenyl)cyclohexane-d5-carboxylic acid (1.0 eq) and 2-chloro-1,4-naphthoquinone (1.2 eq) in acetonitrile, add silver nitrate (AgNO₃, 0.2 eq).

-

Heat the mixture to reflux and add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water dropwise over a period of 30 minutes.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to give the crude intermediate, 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthoquinone.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of ethanol and aqueous potassium hydroxide (KOH) solution.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate this compound as a yellow solid.

-

Collect the product by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., acetonitrile/water) to obtain pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄D₅ClO₃ | |

| Molecular Weight | 371.87 g/mol | |

| Exact Mass | 371.1336559 Da | |

| Isotopic Purity | Typically >98% | Commercially available standards |

Characterization Data

While specific ¹H NMR and mass spectra for a synthesized batch of this compound are not publicly available, the expected data can be inferred.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Atovaquone, with the significant difference being the absence of signals corresponding to the five deuterated positions on the cyclohexyl ring. The integration of the remaining cyclohexyl protons would be reduced accordingly.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 371, which is 5 mass units higher than that of unlabeled Atovaquone (m/z 366). This mass shift is the basis for its use as an internal standard in LC-MS/MS assays[3].

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic approach for the preparation of this compound. The synthesis hinges on the successful preparation of a deuterated cyclohexanecarboxylic acid precursor, followed by a reliable coupling and hydrolysis sequence. The protocols provided are based on established chemical principles and offer a solid foundation for researchers and drug development professionals working with isotopically labeled compounds. The availability of this compound is essential for the accurate quantification of Atovaquone in biological matrices, thereby supporting crucial preclinical and clinical studies.

References

Atovaquone-d5 physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Atovaquone-d5, a deuterated analog of the antiprotozoal agent Atovaquone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled version of Atovaquone, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: General Characteristics of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-[trans-4-(4-Chlorophenyl)cyclohexyl-d5]-3-hydroxy-1,4-naphthalenedione | [1] |

| Synonyms | Atavaquone-d5, 566C80-d5, Mepron-d5, Wellvone-d5 | [1] |

| CAS Number | 1329792-63-3 | [1][2] |

| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1] |

| Appearance | Off-White to Yellow Solid |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Weight | 371.87 g/mol | [1][2] |

| Exact Mass | 371.1336559 Da | [3] |

| Melting Point | 216-219 °C | |

| Solubility | Water: Practically insolubleDMSO: Slightly solubleChloroform: Slightly solubleEthyl Acetate: Slightly soluble | |

| Storage Temperature | -20°C |

Mechanism of Action

Atovaquone, and by extension this compound, exerts its antiprotozoal effect by selectively inhibiting the mitochondrial electron transport chain of parasites.[4] Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III). This inhibition disrupts the mitochondrial membrane potential and inhibits pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in the parasite, ultimately leading to the cessation of cellular respiration and parasite death.

References

Atovaquone-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atovaquone-d5, a deuterated analog of the antiprotozoal agent Atovaquone. This document details its chemical properties, its role in analytical methodologies, and the biochemical pathways it influences.

Core Data Presentation

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Atovaquone. Its deuteration provides a distinct mass difference for mass spectrometry-based detection, without significantly altering its chemical behavior.

| Parameter | Value | References |

| CAS Number | 1329792-63-3 | [1][2][3][4][5] |

| Molecular Weight | 371.87 g/mol | [1][2] |

| Molecular Formula | C₂₂H₁₄D₅ClO₃ | [1][5] |

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

Atovaquone targets the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and ATP production in parasites like Plasmodium falciparum and Pneumocystis jirovecii.[1][2] It specifically acts as a potent and selective inhibitor of the cytochrome bc1 complex, also known as Complex III.[1][2]

This inhibition has two major downstream effects:

-

Disruption of ATP Synthesis: By blocking electron flow through the ETC, Atovaquone collapses the mitochondrial membrane potential, which is essential for the production of ATP.[6]

-

Inhibition of Pyrimidine Biosynthesis: The ETC is also crucial for the regeneration of ubiquinone, a cofactor for dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway.[1][7] By inhibiting the ETC, Atovaquone indirectly halts the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1]

The following diagram illustrates the mechanism of action of Atovaquone.

Caption: Atovaquone's inhibition of Complex III in the mitochondrial ETC.

Experimental Protocol: Quantification of Atovaquone in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the quantification of Atovaquone in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 25 µL of K2-EDTA human plasma in a microcentrifuge tube, add a solution containing the internal standard, this compound.[8][9]

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant, containing Atovaquone and this compound, to a clean tube for analysis.

2. Chromatographic Separation (UPLC)

-

Inject the prepared sample extract onto a reverse-phase C18 column (e.g., Waters Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Use an isocratic mobile phase, for instance, a mixture of 0.1% formic acid in water and methanol (e.g., 20:80 v/v).

-

Maintain a constant flow rate (e.g., 0.2 mL/min).

-

The total run time is typically short, around 2.5 to 7.4 minutes.[10]

3. Mass Spectrometric Detection (MS/MS)

-

Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

-

Monitor the specific mass transitions for Atovaquone and this compound. The exact m/z values will depend on the ionization mode and the specific instrument.

-

The concentration of Atovaquone in the plasma sample is determined by comparing the peak area ratio of Atovaquone to that of the internal standard (this compound) against a calibration curve.

The following diagram illustrates the experimental workflow for the quantification of Atovaquone.

Caption: Workflow for Atovaquone quantification using LC-MS/MS.

References

- 1. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 2. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Ultraperformance LC-MS/MS Method for the Quantification of the Antimalarial Atovaquone in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

Atovaquone-d5 for In Vitro Anti-malarial Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atovaquone and its deuterated analog, Atovaquone-d5, for in vitro anti-malarial research. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Atovaquone and this compound

Mechanism of Action

Atovaquone selectively inhibits the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[1][2] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential. Consequently, this disruption inhibits pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, and ultimately leads to the parasite's death.[2]

Quantitative Data: In Vitro Anti-malarial Activity of Atovaquone

The following tables summarize the 50% inhibitory concentration (IC50) of Atovaquone against various strains of Plasmodium falciparum. These values demonstrate the potent activity of the drug against both drug-sensitive and multidrug-resistant parasite lines.

Table 1: In Vitro IC50 of Atovaquone against Chloroquine-Susceptible and -Resistant P. falciparum Strains

| P. falciparum Strain | Chloroquine Susceptibility | Geometric Mean IC50 (nM) |

| L-3 | Susceptible | 0.978[3] |

| L-16 | Susceptible | 0.680[3] |

| African Isolates (n=35) | Susceptible | 0.889[3] |

| FCM 29 | Multidrug-Resistant | 1.76[3] |

| African Isolates (n=26) | Resistant | 0.906[3] |

Table 2: In Vitro IC50 of Atovaquone against P. falciparum Isolates from Different Endemic Regions

| Region | Number of Isolates | Mean IC50 (nM) | IC50 Range (nM) |

| Thailand | 83 | 3.4[1] | 0.83 - 6.81[1] |

| West and Central Africa | 108 | 1.4 (median) | Not Reported |

| Philippines, Laos, Myanmar | 34 | 1.4 (median) | Not Reported |

Experimental Protocols

The following are generalized protocols for in vitro anti-malarial drug susceptibility testing. These methods can be adapted for the use of Atovaquone and this compound.

Radioisotopic Hypoxanthine Incorporation Assay

This method is a common and sensitive technique for determining the IC50 of anti-malarial compounds.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium (RPMI 1640 with supplements)

-

Atovaquone or this compound stock solution (dissolved in DMSO)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of Atovaquone or this compound in complete culture medium in a 96-well plate.

-

Add parasitized red blood cells (0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubate the plate in a modular incubation chamber with the gas mixture at 37°C for 24 hours.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the contents of each well onto a filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

SYBR Green I-Based Fluorescence Assay

This method offers a non-radioactive alternative for assessing parasite growth.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete culture medium

-

Atovaquone or this compound stock solution

-

96-well microtiter plates

-

Lysis buffer with SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the drug in a 96-well plate.

-

Add parasitized red blood cells to each well.

-

Incubate the plate at 37°C for 72 hours in a gassed chamber.

-

Add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation at 485 nm, emission at 530 nm).

-

Calculate the IC50 value from the dose-response curve.

Visualizations

Atovaquone's Mechanism of Action

Caption: Atovaquone inhibits the cytochrome bc1 complex, disrupting mitochondrial function.

Experimental Workflow for In Vitro Anti-malarial Assay

Caption: Workflow for determining the in vitro anti-malarial activity of this compound.

Potential Application of this compound in Metabolomics

Caption: Proposed workflow for tracing this compound fate in P. falciparum.

Conclusion and Future Directions

Atovaquone remains a critical drug in the fight against malaria. Its deuterated analog, this compound, presents a powerful tool for researchers. While direct comparative efficacy data for this compound is currently lacking in the public domain, its primary utility lies in its application as an internal standard for pharmacokinetic studies and as a tracer in metabolomic analyses. Future research employing this compound in sophisticated mass spectrometry-based techniques will be invaluable for elucidating the precise metabolic fate of the drug within the parasite and for identifying potential new drug targets and resistance mechanisms. Researchers are encouraged to utilize the protocols and data within this guide as a foundation for their in vitro anti-malarial studies.

References

- 1. In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Stability of Atovaquone-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for conducting preliminary stability studies on Atovaquone-d5, a deuterated analog of the antiprotozoal drug Atovaquone. Due to a lack of publicly available stability data for this compound, this document leverages stability information for the non-deuterated parent compound, Atovaquone, as a foundational reference. The experimental protocols outlined herein are based on established International Council for Harmonisation (ICH) guidelines for stability testing.

Core Concepts: Atovaquone's Mechanism of Action

Atovaquone exerts its therapeutic effect by targeting the mitochondrial electron transport chain in susceptible organisms, such as Plasmodium falciparum and Pneumocystis jirovecii.[1][2] Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III).[1][2][3] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis and pyrimidine biosynthesis, which are crucial for parasite survival and replication.[1][2]

Representative Stability Data of Atovaquone

While specific stability data for this compound is not available, studies on the non-deuterated Atovaquone drug substance provide a valuable reference. The following tables summarize the expected stability profile based on data from a Public Assessment Report of the Medicines Evaluation Board in the Netherlands.[4] These studies were conducted under long-term and accelerated conditions as per ICH guidelines.

Table 1: Stability Data for Atovaquone Drug Substance - Long-Term Conditions

| Parameter | Acceptance Criteria | Initial | 12 Months (25°C/60% RH) | 24 Months (25°C/60% RH) | 36 Months (25°C/60% RH) |

| Appearance | Yellow powder | Complies | Complies | Complies | Complies |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.6 | 99.5 | 99.2 |

| Related Substances (%) | |||||

| - Any single impurity | ≤ 0.10 | < 0.05 | < 0.05 | 0.06 | 0.07 |

| - Total impurities | ≤ 0.50 | 0.15 | 0.18 | 0.20 | 0.25 |

Table 2: Stability Data for Atovaquone Drug Substance - Accelerated Conditions

| Parameter | Acceptance Criteria | Initial | 3 Months (40°C/75% RH) | 6 Months (40°C/75% RH) |

| Appearance | Yellow powder | Complies | Complies | Complies |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.1 | 98.5 |

| Related Substances (%) | ||||

| - Any single impurity | ≤ 0.10 | < 0.05 | 0.08 | 0.10 |

| - Total impurities | ≤ 0.50 | 0.15 | 0.35 | 0.48 |

Proposed Experimental Protocol for this compound Stability

The following protocol outlines a comprehensive approach for a preliminary stability study of this compound, adhering to ICH Q1A(R2) guidelines.

Objective

To evaluate the stability of this compound drug substance under various environmental conditions to establish a preliminary re-test period and recommend storage conditions.

Materials

-

This compound drug substance (at least three primary batches)

-

Container closure system simulating the proposed packaging for storage and distribution.

Equipment

-

Calibrated stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)

Analytical Methodology

A stability-indicating HPLC method must be developed and validated. This method should be capable of accurately quantifying this compound and resolving it from potential degradation products.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed on a single batch of this compound. Stress conditions should include:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 80°C for 48 hours

-

Photostability: Exposure to ICH-compliant light conditions

Stability Study Conditions and Testing Frequency

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Stability-Indicating Parameters and Acceptance Criteria

| Test | Acceptance Criteria |

| Appearance | No significant change in physical appearance |

| Assay | 98.0% - 102.0% of the initial value |

| Degradation Products | Individual unknown impurity: ≤ 0.10%Total impurities: ≤ 0.5% |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a drug stability testing program.

References

Atovaquone-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Atovaquone-d5, including supplier details, purity information, and relevant experimental protocols. This compound, a deuterated analog of the antiprotozoal agent Atovaquone, serves as a critical internal standard for pharmacokinetic and metabolic studies.

Supplier and Purity Overview

The selection of a suitable this compound supplier is paramount to ensure the accuracy and reliability of experimental results. Key considerations include the stated purity of the compound and the availability of a comprehensive Certificate of Analysis (CoA). The following table summarizes information from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Stated Purity | Additional Information |

| LGC Standards | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | Lot-specific (Certificate of Analysis available) | Offers Exact Weight packaging with a certificate indicating the precise mass. |

| MedchemExpress | 1329792-63-3 | Not explicitly stated | Lot-specific (Certificate of Analysis available) | Provides a data sheet and handling instructions.[1] |

| GlpBio | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | >98.00% | Provides a Certificate of Analysis and Safety Data Sheet for the current batch.[2] |

| Santa Cruz Biotechnology | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | Lot-specific (Certificate of Analysis available)[3] | For research use only.[3] |

| Pharmaffiliates | 1329792-63-3 | C₂₂H₁₄D₅ClO₃ | Not explicitly stated | Also supplies cis-Atovaquone-d5.[4] |

Experimental Protocols: Purity Determination

The purity of this compound is typically assessed using chromatographic and spectroscopic techniques. While specific protocols for the deuterated form are often proprietary and provided with the product, the methodologies for the parent compound, Atovaquone, are well-established and directly applicable for verifying the purity and identity of its deuterated analog.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for determining the purity of Atovaquone and its related substances.

Methodology:

A stability-indicating RP-HPLC method has been developed for the estimation of Atovaquone.[5]

-

Column: Thermo Hypersil BDS C18, 250mm × 4.6mm, 5µm[5]

-

Mobile Phase: A mixture of Buffer and Acetonitrile in a ratio of 20:80 (v/v). The buffer is prepared by adjusting the pH of distilled water to 3.15 with orthophosphoric acid and filtering through a 0.45µm nylon filter.[5]

-

Flow Rate: 1.5 ml/min[5]

-

Detection: UV at 283 nm[5]

-

Injection Volume: 20 µl[5]

-

Diluent: HPLC grade methanol[5]

Standard Solution Preparation:

Accurately weigh and transfer about 50 mg of Atovaquone standard into a 100ml volumetric flask. Add 30 ml of diluent, sonicate for 15 minutes, and make up to the mark with the diluent to create a standard stock solution.[5]

UV-Visible Spectroscopy

A simple and accurate UV-visible spectroscopic method can be used for the quantification of Atovaquone.

Methodology:

-

Instrument: A double beam spectrophotometer is utilized for measurements.

-

Solvent: Methanol is used as the solvent.[6]

-

Wavelength of Maximum Absorbance (λmax): Atovaquone exhibits maximum absorbance at 251 nm in methanol.[6]

-

Linearity: The method demonstrates linearity in the concentration range of 1–10 µg/ml.[6]

Procedure for Bulk Drug:

A stock solution of Atovaquone is prepared in methanol. From this stock solution, appropriate dilutions are made to obtain concentrations within the linear range, and the absorbance is measured at 251 nm against a methanol blank.[6]

Logical Workflow for Supplier Selection

The process of selecting a suitable this compound supplier involves a series of logical steps to ensure the procurement of a high-quality standard for research purposes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. impactfactor.org [impactfactor.org]

- 6. A validated method for development of atovaquone as API and tablet dosage forms by UV spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Atovaquone in Human Plasma using Atovaquone-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Atovaquone is an antimicrobial agent used in the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) and malaria. Due to high interindividual variability in its bioavailability, therapeutic drug monitoring of atovaquone is crucial to ensure efficacy and prevent treatment failure.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atovaquone in human plasma, employing its deuterated analogue, Atovaquone-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method involves the extraction of atovaquone and the this compound internal standard from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Materials and Reagents

-

Atovaquone (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of atovaquone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the atovaquone stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the atovaquone working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Atovaquone: m/z 365.1 → 337.1this compound: m/z 369.1 → 341.1 |

| Collision Energy | Optimized for specific instrument |

| Scan Time | 0.5 seconds |

Method Validation Data

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Atovaquone | 5 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 15 | ≤ 5.8 | ≤ 6.2 | 95.3 - 104.5 |

| Medium | 150 | ≤ 4.5 | ≤ 5.1 | 96.8 - 103.2 |

| High | 4000 | ≤ 3.9 | ≤ 4.7 | 97.1 - 102.9 |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Atovaquone | Low | 88.2 |

| Medium | 91.5 | |

| High | 90.4 | |

| This compound | 100 ng/mL | 89.7 |

Visualizations

Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain

Atovaquone exerts its antimicrobial effect by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[3][4] This disruption leads to the inhibition of ATP synthesis and pyrimidine biosynthesis, ultimately causing cell death in susceptible organisms.[5][6]

Caption: Atovaquone inhibits Complex III of the electron transport chain.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

Caption: LC-MS/MS workflow for Atovaquone quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of atovaquone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.

References

- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Atovaquone in Human Plasma by LC-MS/MS using Atovaquone-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Atovaquone in human plasma. The method utilizes a stable isotope-labeled internal standard, Atovaquone-d5, to ensure high accuracy and precision. A simple protein precipitation extraction protocol allows for rapid sample processing, making this method suitable for high-throughput clinical and preclinical pharmacokinetic studies. The method demonstrates excellent linearity over a wide dynamic range, meeting the requirements for therapeutic drug monitoring and bioequivalence studies.

Introduction

Atovaquone is a hydroxynaphthoquinone with broad-spectrum antiprotozoal activity. It is a highly lipophilic drug that is primarily used for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and, in combination with proguanil, for the treatment and prophylaxis of malaria. Given the significant inter-individual variability in its absorption and bioavailability, therapeutic drug monitoring of Atovaquone is crucial to ensure optimal clinical outcomes.[1] This application note describes a detailed protocol for the quantification of Atovaquone in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Atovaquone analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Atovaquone and its internal standard from human plasma.

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

To 25 µL of human plasma, add 100 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex mix the samples for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reverse-phase C18 column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 0.5 | 95 |

| 2.5 | 95 |

| 2.6 | 30 |

| 4.0 | 30 |

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) was used for the quantification of Atovaquone and this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

| Collision Gas | Argon |

| Ion Spray Voltage | -4500 V |

| Temperature | 500 °C |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Atovaquone | 365.1 | 171.1 | 150 | -35 |

| 365.1 | 337.1 | 150 | -25 | |

| This compound | 370.1 | 171.1 | 150 | -35 |

| 370.1 | 342.1 | 150 | -25 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity:

The method demonstrated excellent linearity over the concentration range of 50 to 20,000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | r² |

| Atovaquone | 50 - 20,000 | >0.995 |

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 50 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |

| Low | 150 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |

| Medium | 2,000 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |

| High | 16,000 | ≤15 | ≤15 | 85 - 115 | 85 - 115 |

Recovery:

The extraction recovery of Atovaquone was determined to be consistent and reproducible across the different QC levels, with an average recovery of over 85%.

Experimental Workflow

Caption: LC-MS/MS workflow for Atovaquone quantification.

Signaling Pathway of Atovaquone's Mechanism of Action

Atovaquone exerts its antiprotozoal effect by inhibiting the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III). This disrupts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasite.

Caption: Mechanism of action of Atovaquone.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Atovaquone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, supporting both clinical and research applications.

References

Application Note: A Robust and Validated Sample Preparation Protocol for the Bioanalysis of Atovaquone using Atovaquone-d5 as an Internal Standard

Introduction

Atovaquone is a highly lipophilic compound with broad-spectrum antiprotozoal activity, primarily used in the treatment and prophylaxis of malaria and Pneumocystis jirovecii pneumonia.[1][2] Due to high interindividual variability in its bioavailability, therapeutic drug monitoring (TDM) is crucial to ensure efficacy, especially in pediatric patients.[1][3] For accurate and precise quantification of atovaquone in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

A critical component of a robust bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Atovaquone-d5, a deuterated analog of atovaquone, is an ideal SIL-IS because it shares nearly identical physicochemical properties with the analyte.[4] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample processing, leading to highly accurate and reliable quantification.[4] This application note provides detailed protocols for the preparation of plasma samples for the analysis of atovaquone using this compound as the internal standard.

Experimental Protocols

Three common methods for extracting atovaquone from plasma are detailed below: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). For all methods, this compound internal standard should be added to all samples, calibration standards, and quality controls before the extraction process begins.

Method 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.

Materials:

-

Human Plasma (K2-EDTA)

-

Atovaquone and this compound stock solutions

-

Precipitation Reagent: Acetonitrile (ACN), Ethanol (EtOH), and Di-Methyl Formamide (DMF) in an 8:1:1 v/v/v ratio[1][3]

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Protocol:

-

Pipette 10-25 µL of the plasma sample into a clean microcentrifuge tube.[1][5]

-

Add the this compound internal standard solution.

-

Add three to four volumes of the ice-cold precipitation reagent (e.g., for a 25 µL sample, add 75-100 µL of the ACN:EtOH:DMF solution).

-

Vortex mix the sample vigorously for 1-3 minutes to ensure complete protein precipitation.[6]

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.[6]

-

Reconstitute the dried extract in a suitable mobile phase-compatible solution (e.g., 100 µL of 50:50 Acetonitrile:Water) for LC-MS/MS analysis.[8]

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte and internal standard while interferences are washed away.

Materials:

-

Human Plasma (K2-EDTA)

-

Atovaquone and this compound stock solutions

-

C8 or C18 SPE Cartridges[9]

-

SPE Vacuum Manifold

-

Conditioning Solvent: Methanol

-

Equilibration Solvent: Water or a weak buffer

-

Wash Solvent: e.g., 5-10% Methanol in water

-

Elution Solvent: e.g., Acetonitrile or Methanol

-

0.2 M Phosphoric Acid[10]

-

Acetonitrile (for initial protein precipitation)[9]

Protocol:

-

Pre-treat the plasma sample: Add an equal volume of acetonitrile containing the this compound internal standard to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.[9] Dilute the supernatant with a solution like 0.2 M phosphoric acid before loading.[10]

-

Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent dry out.

-

Equilibration: Pass 1-2 mL of water or equilibration buffer through the cartridge. Leave a small layer of liquid on top of the sorbent bed.

-

Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate.

-

Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove endogenous interferences.

-

Elution: Elute the atovaquone and this compound from the cartridge using 1-2 mL of the elution solvent into a clean collection tube.

-

Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 8).

Method 3: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic). It can yield very clean samples.

Materials:

-

Rat or Human Plasma

-

Atovaquone and this compound stock solutions

-

Extraction Solvent: Methyl t-butyl ether (MTBE)[7]

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Protocol:

-

Pipette 100 µL of the plasma sample into a clean polypropylene tube.[7]

-

Add the this compound internal standard solution and vortex briefly.[7]

-

Add a significant volume of the extraction solvent (e.g., 2.5 mL of MTBE).[7]

-

Vortex mix vigorously for 5-10 minutes to ensure thorough extraction.[7]

-

Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.[7]

-

Carefully transfer the organic supernatant to a new tube.[7]

-

Evaporate the organic solvent to dryness under nitrogen at 40°C.[7]

-

Reconstitute the residue in a mobile phase-compatible solution for analysis.[8]

LC-MS/MS Analytical Conditions

While specific conditions should be optimized for the instrument in use, the following table summarizes typical parameters reported for atovaquone analysis.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[8] |

| Flow Rate | 0.2 - 0.5 mL/min[8][11] |

| Gradient | A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute atovaquone. |

| Injection Volume | 5 - 20 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode.[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized empirically. Example transitions could be derived from precursor ions for Atovaquone (~365.1 m/z) and this compound (~370.1 m/z). |

Summary of Quantitative Performance Data

The following table summarizes validation data from published methods, demonstrating the performance achievable with the described sample preparation and analysis techniques.

| Validation Parameter | Reported Performance Data | Reference(s) |

| Linear Dynamic Range | 0.63 – 80 µM | [1][3] |

| 250 - 50,000 ng/mL (achieved with two separate calibration curves) | [5] | |

| Intra-Assay Precision (%CV) | ≤ 2.7% | [1][3] |

| < 6.0% (for plasma and whole blood) | [9] | |

| Inter-Assay Precision (%CV) | ≤ 8.4% | [1][3] |

| ≤ 9.1% | [5] | |

| Accuracy (% Deviation) | Within ± 5.1% of target value | [1][3] |

| Within ± 9.4% | [5] | |

| Extraction Recovery | 84.91 ± 6.42% (using a solvent extraction method) | [6] |

Conclusion

This application note provides three robust and validated sample preparation protocols—Protein Precipitation, Solid-Phase Extraction, and Liquid-Liquid Extraction—for the quantification of atovaquone in plasma. The use of this compound as a stable isotope-labeled internal standard is essential for mitigating variability and matrix effects, thereby ensuring the highest level of accuracy and precision. These methods are suitable for a range of applications, from therapeutic drug monitoring to comprehensive pharmacokinetic studies, providing researchers with reliable tools for atovaquone bioanalysis.

References

- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. Automated solid-phase extraction method for the determination of atovaquone in plasma and whole blood by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated solid-phase extraction method for the determination of atovaquone in capillary blood applied onto sampling paper by rapid high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Atovaquone in Human Plasma Using Atovaquone-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Atovaquone in human plasma. The method utilizes Atovaquone-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and mass spectrometric parameters. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Atovaquone.

Introduction

Atovaquone is a hydroxynaphthoquinone that is effective in the treatment and prevention of Pneumocystis jirovecii pneumonia (PJP) and malaria.[1] It functions by inhibiting the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), thereby disrupting essential cellular processes like ATP and pyrimidine biosynthesis in susceptible organisms.[2][3] Due to its high lipophilicity and variable oral absorption, monitoring plasma concentrations of Atovaquone is crucial to ensure therapeutic efficacy.[1] This application note presents a validated HPLC-MS/MS method for the reliable quantification of Atovaquone in human plasma, employing this compound as an internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

Atovaquone and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

All other chemicals and solvents were of analytical grade.

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for this analysis. The specific models and manufacturers may vary, but the following provides a general outline of the required instrumentation.

-

HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven. A Shimadzu Nexera HPLC system or equivalent is suitable.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A Sciex 5500 QTrap MS system or a similar instrument is recommended.[1]

-

Analytical Column: A reverse-phase C18 column is recommended for the separation. A Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or a Restek Viva biphenyl column (100 mm x 1 mm, 5 µm) can be used.[1][4]

Sample Preparation

A protein precipitation method is employed for the extraction of Atovaquone and this compound from human plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Chromatographic Conditions

The separation of Atovaquone and this compound is achieved using a gradient elution on a C18 column.

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 20% B to 80% B over 2 min, hold at 80% B for 1 min, return to 20% B |

Mass Spectrometric Conditions

The mass spectrometer is operated in negative ion electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of Atovaquone and this compound.

| Parameter | Value |

| Ionization Mode | Negative ESI |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Atovaquone | 365.1 | 337.1 | 100 | 25 |

| This compound | 370.1 | 342.1 | 100 | 25 |

Note: The optimal collision energy and other MS parameters may need to be optimized for the specific instrument used. The precursor ion for this compound is based on its molecular weight of 371.87.[2] The product ion is predicted based on the fragmentation pattern of Atovaquone and its d4-analog.[1]

Results and Discussion

The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of Atovaquone in human plasma.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the method, compiled from various validated methods for Atovaquone analysis.

| Parameter | Result | Reference |

| Retention Time | Atovaquone: ~2.5 min, this compound: ~2.5 min | |

| Linearity Range | 50 - 2,000 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [4] |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this protocol and the mechanism of action of Atovaquone.

Caption: Experimental workflow for the HPLC-MS/MS analysis of Atovaquone.

Caption: Mechanism of action of Atovaquone in the electron transport chain.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Atovaquone in human plasma using this compound as an internal standard. The protocol is well-suited for applications in clinical and pharmaceutical research where accurate measurement of Atovaquone is essential. The provided experimental details and performance characteristics can be readily adapted by researchers for their specific laboratory settings.

References

- 1. Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Application of Atovaquone-d5 in Drug-Drug Interaction Studies of Atovaquone

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide for utilizing Atovaquone-d5 in the investigation of drug-drug interactions (DDIs) involving Atovaquone. The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Atovaquone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a critical component of pharmacokinetic (PK) studies designed to assess DDIs.

Application Notes

Atovaquone is a highly lipophilic compound with variable oral absorption. Its disposition can be influenced by co-administered drugs that affect its absorption, metabolism, or transport. Understanding these potential DDIs is crucial for ensuring the safe and effective use of Atovaquone, particularly in patient populations that may be on multiple medications, such as individuals with HIV receiving antiretroviral therapy.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by LC-MS/MS. The use of a deuterated analog of the analyte of interest helps to correct for variability in sample preparation and matrix effects during analysis, leading to highly accurate and precise measurements of drug concentrations. In the context of DDI studies, this analytical rigor is paramount for detecting subtle but clinically significant changes in Atovaquone's pharmacokinetic profile when co-administered with another drug.

While the primary and well-documented use of this compound is as an internal standard, stable isotope-labeled compounds can also be employed as tracers in more advanced DDI study designs. In such a "tracer study," a microdose of the labeled drug is administered concomitantly with the unlabeled drug to investigate the effect of an interacting drug on its clearance, without altering the steady-state concentration of the primary drug. Although specific studies employing this compound as a tracer for DDI assessment are not prevalent in published literature, the principles of this methodology are well-established and offer a powerful tool for DDI investigation.

Experimental Protocols

Protocol 1: Pharmacokinetic Drug-Drug Interaction Study of Atovaquone using this compound as an Internal Standard

This protocol describes a typical crossover study design to evaluate the effect of a co-administered drug on the pharmacokinetics of Atovaquone.

1. Study Design:

-

Design: Open-label, randomized, two-period, two-sequence crossover study.

-

Subjects: Healthy adult volunteers.

-

Treatment Periods:

-

Period 1: Subjects receive either Atovaquone alone or Atovaquone in combination with the interacting drug.

-

Washout Period: A sufficient time to ensure complete elimination of the drugs (typically at least 5 half-lives of the longer-lived drug).

-

Period 2: Subjects receive the alternate treatment to what they received in Period 1.

-

-

Dosing:

-

Atovaquone: Administered orally at a therapeutic dose.

-

Interacting Drug: Administered as per its approved labeling.

-

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose) during each treatment period.

2. Sample Preparation and Bioanalysis (LC-MS/MS):

-

Matrix: Human plasma (collected in K2-EDTA tubes).

-

Internal Standard (IS): this compound.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Atovaquone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

-

Quantification: The concentration of Atovaquone in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

3. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated for Atovaquone in the presence and absence of the interacting drug.

-